molecular formula C12H11NO3 B8649418 2-(3-Benzoylisoxazol-5-yl)ethanol CAS No. 102356-75-2

2-(3-Benzoylisoxazol-5-yl)ethanol

Cat. No.: B8649418
CAS No.: 102356-75-2
M. Wt: 217.22 g/mol
InChI Key: WTYJVAXQHRCESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Benzoylisoxazol-5-yl)ethanol is a chemical compound of interest in medicinal and organic chemistry research. It features an isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, which is a privileged structure in drug discovery due to its presence in numerous bioactive molecules . The integration of the benzoyl group at the 3-position of the isoxazole ring makes this compound a valuable synthon for constructing more complex molecular architectures. Isoxazole derivatives are investigated for a wide spectrum of biological activities, including antimicrobial, antitumor, antiviral, and anti-inflammatory effects, providing a rich context for its application in developing new therapeutic agents . The ethanol side chain at the 5-position offers a functional handle for further chemical modifications, such as esterification or etherification, facilitating its use in structure-activity relationship (SAR) studies and the synthesis of compound libraries. Researchers utilize this and similar isoxazole-based building blocks in the design and synthesis of novel molecules to probe biological pathways and identify potential lead compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102356-75-2

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]-phenylmethanone

InChI

InChI=1S/C12H11NO3/c14-7-6-10-8-11(13-16-10)12(15)9-4-2-1-3-5-9/h1-5,8,14H,6-7H2

InChI Key

WTYJVAXQHRCESC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NOC(=C2)CCO

Origin of Product

United States

Synthetic Methodologies for 2 3 Benzoylisoxazol 5 Yl Ethanol

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2-(3-Benzoylisoxazol-5-yl)ethanol provides a logical roadmap for its synthesis. The primary disconnection strategy involves the cleavage of the isoxazole (B147169) ring, a common and effective approach for planning the synthesis of such heterocyclic systems. The isoxazole ring is typically formed via a cyclocondensation reaction, most commonly between a 1,3-dicarbonyl compound and hydroxylamine (B1172632) or its salt. nih.govyoutube.com

Following this logic, the isoxazole ring of the target molecule can be disconnected to reveal a key intermediate, a 1,3-dicarbonyl compound, and hydroxylamine. Specifically, this disconnection points to a 1-phenyl-5-hydroxy-1,5-hexanedione derivative as a critical precursor. This dione, upon reaction with hydroxylamine, would cyclize to form the desired 3-benzoyl-5-(2-hydroxyethyl)isoxazole, which is another name for the target compound.

Further retrosynthetic disconnection of the 1-phenyl-5-hydroxy-1,5-hexanedione derivative suggests simpler, more readily available starting materials. The benzoyl group can be introduced from a benzoyl-containing building block, while the ethanol (B145695) side chain can be derived from a precursor containing a protected or masked hydroxyl group. This multi-step disconnection provides a clear and feasible synthetic pathway.

Precursor Synthesis and Characterization

The successful synthesis of this compound hinges on the efficient preparation of its key precursors. This section details the synthesis and characterization of the isoxazole scaffold precursors, benzoyl-containing intermediates, and ethanol-bearing building blocks.

The formation of the isoxazole ring is the cornerstone of this synthesis. The most prevalent method for constructing the isoxazole core is the reaction of a 1,3-dicarbonyl compound with hydroxylamine. nih.govyoutube.com This reaction is versatile and can be adapted to produce a wide range of substituted isoxazoles. Alternative methods include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. nanobioletters.com For the synthesis of the target compound, the hydroxylamine-based cyclocondensation is the most direct approach.

The regioselectivity of the reaction between an unsymmetrical 1,3-dicarbonyl compound and hydroxylamine can sometimes be a challenge, potentially leading to a mixture of regioisomers. rsc.org However, by carefully controlling the reaction conditions, such as pH and solvent, a high degree of regioselectivity can often be achieved. rsc.org

Method Precursors Key Features Reference
Claisen Isoxazole Synthesis1,3-Dicarbonyl compound, HydroxylamineWell-established, versatile, potential for regioisomeric mixtures. youtube.comrsc.org
1,3-Dipolar CycloadditionNitrile Oxide, Alkyne/AlkenesHigh regioselectivity, good for specific substitution patterns. nanobioletters.com
Microwave-Assisted Synthesis1,3-Diketone, Hydroxylamine hydrochloride, Silica (B1680970) gelRapid reaction times, often solvent-free, high yields. rasayanjournal.co.in

The benzoyl moiety of the target molecule is introduced via a benzoyl-containing precursor. A common and effective strategy is to start with a commercially available benzoyl derivative, such as benzoylacetonitrile (B15868) or ethyl benzoylacetate. These compounds already possess the benzoyl group and a reactive functional group that can be elaborated to form the required 1,3-dicarbonyl intermediate.

For instance, the Claisen condensation of acetophenone (B1666503) with a suitable ester can yield a 1,3-diketone containing the phenyl ketone (benzoyl) group. Alternatively, benzoylacetonitrile can be hydrolyzed and decarboxylated to provide a methyl ketone that can then be further functionalized. The characterization of these intermediates would typically involve spectroscopic techniques such as NMR and IR to confirm the presence of the benzoyl group and other key functional groups.

The 2-hydroxyethyl group at the 5-position of the isoxazole ring necessitates a precursor with a protected or masked ethanol side chain. A suitable starting material could be a four-carbon building block with a terminal hydroxyl group that is protected during the initial synthetic steps to prevent unwanted side reactions.

For example, 4-hydroxybutanoic acid or its derivatives can be employed. The hydroxyl group can be protected using a standard protecting group like a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether. This protected building block can then be reacted with the benzoyl-containing intermediate to construct the full carbon skeleton of the 1,3-dicarbonyl precursor. The protecting group is then removed in a later step after the formation of the isoxazole ring.

Key Synthetic Transformations

The pivotal step in the synthesis of this compound is the formation of the isoxazole ring. This transformation brings together the key precursors and establishes the core heterocyclic structure of the target molecule.

The primary method for the formation of the isoxazole ring in this context is the cyclocondensation of the synthesized 1-phenyl-5-hydroxy-1,5-hexanedione (or a protected version thereof) with hydroxylamine hydrochloride. nih.govyoutube.com This reaction is typically carried out in a suitable solvent, such as ethanol or pyridine (B92270), and may be heated to drive the reaction to completion. rasayanjournal.co.in

The mechanism involves the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring. youtube.com The use of microwave irradiation has been shown to significantly accelerate this type of reaction, often leading to higher yields and shorter reaction times. rasayanjournal.co.in

An alternative, though less direct for this specific target, is the 1,3-dipolar cycloaddition of a benzoyl-substituted nitrile oxide with a terminal alkyne bearing a protected hydroxyethyl (B10761427) group. This method offers excellent control over regioselectivity. beilstein-journals.org

Reaction Reactants Conditions Outcome Reference
Cyclocondensation1-Phenyl-5-hydroxy-1,5-hexanedione, Hydroxylamine hydrochlorideEthanol or Pyridine, RefluxThis compound nih.govrasayanjournal.co.in
Microwave-Assisted Cyclocondensation1-Phenyl-5-hydroxy-1,5-hexanedione, Hydroxylamine hydrochloride, Silica gelMicrowave irradiationThis compound (Improved yield and reaction time) rasayanjournal.co.in
1,3-Dipolar CycloadditionBenzoyl nitrile oxide, 3-Butyn-1-ol (protected)Organic solvent, Room temperature or gentle heatingProtected this compound beilstein-journals.org

Following the successful formation of the isoxazole ring, any protecting groups on the ethanol side chain would be removed using standard deprotection protocols to yield the final target compound, this compound. The final product would be purified by techniques such as column chromatography or recrystallization and characterized by NMR, IR, and mass spectrometry to confirm its structure and purity.

Introduction of the Benzoyl Moiety

The benzoyl group can be introduced at the 3-position of the isoxazole ring through several methods. As mentioned, one of the most direct ways is to use a starting material that already contains the benzoyl group, such as benzoylnitromethane (B1266397) in a 1,3-dipolar cycloaddition. nih.gov

An alternative strategy is the acylation of a pre-formed isoxazole ring. While isoxazoles are not highly reactive towards standard Friedel-Crafts conditions due to the electron-withdrawing nature of the ring, acylation can be achieved under specific conditions or by using more reactive acylating agents. For instance, acylation of pre-existing isoxazoles with acyl chlorides in the presence of a strong base like sodium hydride has been reported. sciforum.net

Elaboration of the Ethanol Side Chain

The 2-hydroxyethyl group at the 5-position can be introduced by selecting an appropriate starting material for the cycloaddition or condensation reaction. For example, using but-3-yn-1-ol as the alkyne component in a 1,3-dipolar cycloaddition with a benzoyl-substituted nitrile oxide would directly install the desired side chain. biolmolchem.com

Alternatively, a precursor functional group can be introduced and subsequently modified. For instance, a propargyl alcohol can be used in the cycloaddition to yield a (isoxazol-5-yl)methanol derivative. rsc.org This can then be subjected to chain extension, for example, through conversion to a halide followed by nucleophilic substitution with a cyanide source and subsequent reduction and hydrolysis. A more direct approach would be the reduction of a 5-carboxymethylisoxazole derivative. The existence of commercially available 3-Bromo-5-(2-hydroxyethyl)isoxazole suggests that synthetic routes to this functionality are well-established. researchgate.net

Reaction Optimization Strategies

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is crucial. The choice of solvent and catalyst can have a profound impact on the reaction outcome, particularly on the regioselectivity of the isoxazole ring formation.

Solvent Effects on Reaction Outcomes

The polarity of the solvent can significantly influence the course of both cycloaddition and condensation reactions, as well as subsequent functional group manipulations like Friedel-Crafts acylation.

In 1,3-dipolar cycloadditions, the use of polar solvents like water or a mixture of water and methanol (B129727) can accelerate the reaction and improve yields, especially when coupled with a suitable base. nih.gov For instance, the synthesis of 3,4,5-trisubstituted isoxazoles from nitrile oxides and 1,3-dicarbonyl compounds proceeds efficiently in a water/methanol mixture with DIPEA as the base. nih.gov

In the context of Friedel-Crafts reactions, solvent choice can dictate the position of acylation on an aromatic ring. While not directly applied to isoxazoles in the cited literature, the principle of solvent polarity affecting the stability of intermediates and thus the product distribution is a key consideration. stackexchange.com For example, in the acetylation of naphthalene, non-polar solvents favor the kinetic product, while polar solvents lead to the thermodynamic product. stackexchange.com

Table 3: Influence of Solvent on Reaction Yield and Selectivity
Reaction TypeSubstratesSolventCatalyst/BaseYield (%)ObservationsReference
1,3-Dipolar CycloadditionHydroximoyl chloride & 1,3-diketoneWater/Methanol (95:5)DIPEA95High yield and regioselectivity nih.gov
1,3-Dipolar CycloadditionHydroximoyl chloride & 1,3-diketoneAcetonitrileDIPEA56Lower yield compared to aqueous media nih.gov
Friedel-Crafts AcetylationNaphthalene & Acetyl chlorideCarbon disulfide (non-polar)AlCl3-Favors 1-acetylnaphthalene (kinetic product) stackexchange.com
Friedel-Crafts AcetylationNaphthalene & Acetyl chlorideNitrobenzene (polar)AlCl3-Favors 2-acetylnaphthalene (B72118) (thermodynamic product) stackexchange.com

Catalyst Selection and Activity

The choice of catalyst is paramount in controlling the efficiency and regioselectivity of the isoxazole synthesis.

For 1,3-dipolar cycloadditions, copper catalysts are frequently used to promote regioselectivity and allow the reaction to proceed under milder conditions. nih.gov For instance, a Cu/Al₂O₃ nanocomposite has been effectively used in the solvent-free synthesis of 3,5-isoxazoles. nih.gov Lewis acids such as Ag(I) salts have also been shown to enhance diastereoselectivity and yields in cycloaddition reactions. sciforum.net

In condensation reactions, both acidic and basic catalysts can be employed. For example, CaO has been used as a solid basic catalyst for the condensation of chalcones with hydroxylamine. rsc.org For the intramolecular cycloaddition of aldoximes, a catalytic system of 2-iodobenzoic acid and m-CPBA in the presence of p-toluenesulfonic acid has been shown to be effective. mdpi.com

Table 4: Effect of Catalyst on Isoxazole Synthesis
Reaction TypeSubstratesCatalystSolventYield (%)Key FindingReference
1,3-Dipolar CycloadditionHydroxyimidoyl chloride & AlkyneCu/Al2O3 (14 mol%)Solvent-free85Efficient and regioselective under mechanochemical conditions nih.gov
1,3-Dipolar CycloadditionIminoester & Ethyl acrylateAgOAc (10 mol%)THF92High diastereoselectivity and yield sciforum.net
Intramolecular Cycloaddition2-Alkoxyaldoxime2-Iodobenzoic acid (10 mol%) / m-CPBADichloromethane (B109758)Up to 91Efficient for condensed isoxazoles mdpi.com
1,3-Dipolar CycloadditionHydroximoyl chloride & 1,3-diketoneRu(II) catalyst-HighEffective for 3,4,5-trisubstituted isoxazoles nih.gov

Temperature and Pressure Influence on Yield and Selectivity

The precise effects of temperature and pressure on the yield and selectivity of the synthesis of this compound and its intermediates are not extensively documented in publicly available research. However, based on general principles of organic synthesis and related reactions, certain influences can be inferred.

Temperature:

In the context of the lithium aluminum hydride reduction of the precursor ester, ethyl 2-(3-benzoylisoxazol-5-yl)acetate, temperature is a critical parameter. LiAlH₄ reductions are typically highly exothermic and are therefore conducted at reduced temperatures to control the reaction rate and prevent side reactions.

Initial Stages: The reaction is commonly initiated at 0 °C to manage the initial vigorous reaction.

Reaction Progression: The temperature may be allowed to slowly warm to room temperature to ensure the reaction proceeds to completion.

Higher temperatures could lead to a decrease in selectivity and the formation of undesired byproducts due to the high reactivity of LiAlH₄.

For the initial isoxazole ring formation via 1,3-dipolar cycloaddition, the optimal temperature can vary depending on the specific substrates and catalysts used. Some cycloadditions proceed efficiently at room temperature, while others may require heating to achieve a reasonable reaction rate. Microwave-assisted syntheses of isoxazoles have also been reported, often involving elevated temperatures (e.g., 90-120 °C) for short periods to enhance reaction speed and yield. nih.gov

Pressure:

Standard synthetic procedures for the preparation of this compound and its intermediates are typically conducted at atmospheric pressure. The reactions involved, such as ester reduction with LiAlH₄ and 1,3-dipolar cycloadditions, are generally not sensitive to pressure variations under normal laboratory conditions. Therefore, pressure is not considered a significant factor influencing the yield or selectivity of this particular synthesis.

The following table summarizes the likely influence of temperature on the key reaction step:

Reaction StepParameterInfluence on Yield and Selectivity
Reduction of Ethyl 2-(3-benzoylisoxazol-5-yl)acetate with LiAlH₄TemperatureLower temperatures (0 °C to room temperature) are crucial for controlling the exothermic reaction, thus improving selectivity and yield by minimizing side reactions.

Purification Techniques for Intermediate and Final Products

The purification of both the intermediate compounds, such as ethyl 2-(3-benzoylisoxazol-5-yl)acetate, and the final product, this compound, is essential to obtain a high degree of purity. The primary methods employed are column chromatography and recrystallization.

Column Chromatography:

This technique is widely used for the separation of compounds from a mixture. For isoxazole derivatives, silica gel is a common stationary phase. The choice of the mobile phase (eluent) is critical for effective separation.

Intermediate Purification: For the purification of the ester intermediate, a mixture of non-polar and polar solvents is typically used. A common system is a gradient of ethyl acetate (B1210297) in hexanes.

Final Product Purification: The final alcohol product, being more polar than the ester precursor, may require a more polar eluent system for effective elution from the silica gel column.

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Procedure: The crude solid is dissolved in a minimal amount of a hot solvent. The solution is then allowed to cool slowly, promoting the formation of pure crystals as the solubility of the compound decreases. Impurities tend to remain dissolved in the solvent.

Solvent Systems: For isoxazole derivatives, common recrystallization solvents include ethanol, or a mixed solvent system such as ethanol-water. rsc.org The addition of a "bad" solvent (in which the compound is less soluble) to a solution of the compound in a "good" solvent (in which it is highly soluble) can induce crystallization. nih.gov

The following table outlines the common purification techniques:

Compound TypePurification MethodTypical Solvents/Conditions
Isoxazole Intermediates (e.g., esters)Column ChromatographySilica gel stationary phase; Hexane/Ethyl Acetate eluent system.
Final Isoxazole Product (e.g., alcohols)Column ChromatographySilica gel stationary phase; More polar eluent system than for intermediates.
Solid Intermediates and Final ProductsRecrystallizationEthanol, Ethanol/Water mixtures.

Chemical Reactivity and Functional Group Transformations of 2 3 Benzoylisoxazol 5 Yl Ethanol

Reactions of the Isoxazole (B147169) Heterocycle

The reactivity of the isoxazole ring in "2-(3-Benzoylisoxazol-5-yl)ethanol" is a subject of interest due to the potential for diverse chemical transformations. The presence of the benzoyl group significantly impacts the electron distribution within the ring, influencing its susceptibility to various reagents and reaction conditions.

Ring-Opening Reactions

The isoxazole ring is susceptible to cleavage under various conditions, often initiated by the reduction of the N-O bond. For 3-aroylisoxazoles, reductive cleavage using reagents like Raney nickel typically leads to the formation of β-aminoenones. While specific studies on "this compound" are not prevalent, analogous reactions with other 3,5-disubstituted isoxazoles suggest that the primary site of reactivity would be the heterocyclic ring.

Nucleophilic attack can also lead to ring opening. Strong nucleophiles can attack the C5 position, though this is less common. More frequently, attack occurs at the C3 or C4 positions, depending on the substituents and reaction conditions. In the case of "this compound," the benzoyl group at C3 makes this position a likely target for nucleophilic addition, which can subsequently lead to ring cleavage.

Rearrangement Pathways

Rearrangement reactions provide a powerful tool for generating new heterocyclic systems from isoxazole precursors.

The Boulton-Katritzky rearrangement is a well-documented thermal or base-catalyzed isomerization of 3-acyl or 3-aroyl isoxazoles into new heterocyclic systems. rsc.orgresearchgate.netbeilstein-journals.org This rearrangement typically involves the reaction of the isoxazole with a nucleophile, such as a hydrazine, to form an intermediate that undergoes cyclization and ring-opening to yield a new heterocycle, often a 1,2,3-triazole. beilstein-journals.org For "this compound," this would likely proceed through the initial formation of a hydrazone at the benzoyl carbonyl, followed by intramolecular rearrangement.

This process is a valuable synthetic route to various nitrogen-containing five-membered heterocycles. beilstein-journals.org The reaction conditions can vary, with some rearrangements proceeding under acidic or basic catalysis, while others may be induced thermally or photochemically. beilstein-journals.org

Photoinduced rearrangements of isoxazoles are another avenue for structural diversification. Upon irradiation, isoxazoles can undergo a variety of transformations, including conversion to oxazoles, azirines, or other isomers. The specific outcome is highly dependent on the substitution pattern of the isoxazole ring and the irradiation wavelength. For 3-aroylisoxazoles, photochemical reactions can lead to complex mixtures of products, and the presence of the ethanol (B145695) substituent at the 5-position could further influence the reaction pathways.

Electrophilic Aromatic Substitution on the Isoxazole Ring

The isoxazole ring is generally considered an electron-deficient heterocycle, making it less reactive towards electrophilic aromatic substitution than benzene (B151609). However, the presence of activating groups can facilitate such reactions. In "this compound," the benzoyl group is deactivating, while the alkyl substituent at C5 is mildly activating. The most likely position for electrophilic attack is the C4 position, which is the most electron-rich carbon in the ring.

Reaction Reagents Expected Product
NitrationHNO₃/H₂SO₄2-(3-Benzoyl-4-nitroisoxazol-5-yl)ethanol
BrominationBr₂/FeBr₃2-(3-Benzoyl-4-bromoisoxazol-5-yl)ethanol

Nucleophilic Attack on the Isoxazole Ring

Nucleophilic attack on the isoxazole ring is a key reaction pathway, often leading to ring-opening or substitution. nih.gov The electron-withdrawing benzoyl group at the C3 position of "this compound" makes the ring more susceptible to nucleophilic attack. The likely sites for attack are the C3 and C5 positions.

Strong nucleophiles can add to the C3 position, leading to the formation of a tetrahedral intermediate which can then undergo further reaction. Alternatively, attack at the C5 position can also occur, particularly if the substituent at this position is a good leaving group. The ethanol group is not an ideal leaving group, making attack at C3 more probable.

Nucleophile Potential Reaction Site Possible Outcome
Hydride (e.g., NaBH₄)Benzoyl carbonylReduction to a secondary alcohol
Grignard Reagents (RMgX)Benzoyl carbonyl or C3Addition to carbonyl or ring attack
AminesBenzoyl carbonylFormation of an imine or enamine

Transformations of the Ethanol Moiety

The ethanol side-chain of this compound offers a primary hydroxyl group that can be readily transformed through oxidation, esterification, etherification, and halogenation.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 2-(3-benzoylisoxazol-5-yl)acetaldehyde, or the carboxylic acid, 2-(3-benzoylisoxazol-5-yl)acetic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are required for the selective oxidation to the aldehyde, preventing overoxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (DCM) are effective for this transformation. For the synthesis of the carboxylic acid, stronger oxidizing agents are employed. Jones reagent (CrO₃ in aqueous acetone (B3395972) with H₂SO₄) or potassium permanganate (B83412) (KMnO₄) can facilitate the complete oxidation of the primary alcohol.

Starting MaterialReagentProduct
This compoundPyridinium chlorochromate (PCC)2-(3-Benzoylisoxazol-5-yl)acetaldehyde
This compoundJones Reagent2-(3-Benzoylisoxazol-5-yl)acetic acid

Esterification Protocols

The hydroxyl group of the ethanol moiety can undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, typically in the presence of an acid catalyst or a coupling agent. For instance, reaction with acetic anhydride (B1165640) in the presence of a catalytic amount of sulfuric acid or a base like pyridine (B92270) yields the corresponding acetate (B1210297) ester. Alternatively, coupling with a carboxylic acid using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) provides a mild and efficient method for ester formation.

Etherification Reactions

Ether derivatives of this compound can be prepared via Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide intermediate. This nucleophilic alkoxide then reacts with an alkyl halide (e.g., methyl iodide or ethyl bromide) to form the corresponding ether.

ReactantsReagentProduct
This compound, Methyl IodideSodium Hydride (NaH)2-(3-Benzoyl-5-(2-methoxyethyl)isoxazole)
This compound, Ethyl BromideSodium Hydride (NaH)2-(3-Benzoyl-5-(2-ethoxyethyl)isoxazole)

Halogenation of the Hydroxyl Group

The primary alcohol can be converted to an alkyl halide, which serves as a versatile intermediate for further nucleophilic substitution reactions. Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) effectively replaces the hydroxyl group with a chlorine or bromine atom, respectively. These reactions typically proceed via an intermediate that facilitates the departure of the hydroxyl group as a good leaving group.

Reactivity of the Benzoyl Carbonyl Group

The ketone of the benzoyl group is a key site for nucleophilic addition reactions, particularly reduction.

Reduction Reactions

The benzoyl carbonyl group can be selectively reduced to a secondary alcohol, resulting in the formation of (3-(hydroxy(phenyl)methyl)isoxazol-5-yl)ethanol. This transformation can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol is a common and effective reagent for this purpose, as it is mild enough not to affect the isoxazole ring or other functional groups under standard conditions. For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) can be used, although care must be taken to control the reaction conditions to avoid potential side reactions.

Starting MaterialReagentProduct
This compoundSodium borohydride (NaBH₄)(3-(Hydroxy(phenyl)methyl)isoxazol-5-yl)ethanol

Nucleophilic Addition Reactions

The chemical structure of this compound features a benzoyl group, which is a ketone, and a primary alcohol (ethanol side chain), both of which can participate in nucleophilic addition reactions. The isoxazole ring itself can also be susceptible to nucleophilic attack under certain conditions, leading to ring-opening.

The carbonyl carbon of the benzoyl group is electrophilic and readily undergoes nucleophilic addition. A key example of this is the reduction of the ketone to a secondary alcohol. This transformation can be achieved using various reducing agents, which act as a source of hydride ions (a nucleophile).

For instance, the reduction of similar benzoyl-substituted heterocyclic ketones has been reported. In one study, 5-phenylisoxazol-3-yl phenyl ketone was successfully reduced to the corresponding alcohol using sodium borohydride in propan-2-ol. This demonstrates the susceptibility of the benzoyl ketone to nucleophilic attack by a hydride.

Furthermore, the presence of the hydroxyl group in the ethanol side chain of this compound can influence the stereochemical outcome of the ketone reduction. In the case of α-hydroxy ketones, chelation-controlled reductions can lead to high diastereoselectivity. For example, the use of Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) has been shown to be effective for the 1,2-chelation-controlled reduction of protected α-hydroxy ketones to afford anti-1,2-diols with high selectivity. organic-chemistry.org While the hydroxyl group in the target molecule is at the β-position relative to the isoxazole ring and further from the benzoyl group, intramolecular interactions could still play a role in directing the approach of a nucleophile.

The isoxazole ring, while generally aromatic and stable, contains a weak N-O bond that can be cleaved under certain reductive conditions or by specific nucleophiles. researchgate.net This can lead to the formation of various difunctionalized compounds. For example, reductive cleavage of the isoxazole ring can yield β-hydroxy ketones or γ-amino alcohols, depending on the reagents and reaction conditions. beilstein-journals.org The reaction of isoxazolines with Raney nickel and AlCl₃ has been shown to cleave the N-O bond, leading to the formation of β-hydroxyketones. beilstein-journals.org

Interplay and Chemo-selectivity in Multi-functional Transformations

The presence of three distinct functional groups—a ketone, a hydroxyl group, and an isoxazole ring—in this compound necessitates a careful consideration of chemo-selectivity in any chemical transformation. The reactivity of one functional group can be influenced by the others, and the choice of reagents and reaction conditions will determine which group reacts preferentially.

Competition between Ketone and Hydroxyl Group:

In reactions involving nucleophiles, there is potential for competition between the electrophilic carbonyl carbon of the benzoyl group and the electrophilic proton of the hydroxyl group. A strong, non-basic nucleophile will preferentially attack the carbonyl carbon. However, a basic nucleophile could deprotonate the hydroxyl group, forming an alkoxide, which could then potentially participate in subsequent intramolecular reactions.

The selective transformation of one of these groups in the presence of the other is a common challenge in organic synthesis. For example, to achieve a nucleophilic addition to the ketone without interference from the hydroxyl group, the hydroxyl group may first need to be protected. Silyl (B83357) ethers are common protecting groups for alcohols that are stable under many reaction conditions used to modify ketones. harvard.edu Conversely, to perform a reaction at the hydroxyl group, the ketone might be protected, for instance, as a ketal.

Chemo-selective Reductions:

The selective reduction of the ketone in the presence of the isoxazole ring and the hydroxyl group is a key transformation. As mentioned, sodium borohydride can selectively reduce the ketone. The use of milder or more sterically hindered reducing agents can enhance this selectivity.

Enzymatic reductions offer a powerful tool for achieving high chemo- and enantioselectivity. Ketoreductases have been successfully employed for the selective reduction of one ketone in a diketone system. acs.orgnih.gov This suggests that an enzymatic approach could potentially be used to selectively reduce the benzoyl ketone of this compound to a specific enantiomer of the corresponding secondary alcohol, leaving the isoxazole ring and the primary hydroxyl group intact.

Influence of the Isoxazole Ring:

The isoxazole ring can also influence the reactivity of the other functional groups. The electron-withdrawing nature of the isoxazole ring can increase the electrophilicity of the adjacent benzoyl carbonyl group, making it more susceptible to nucleophilic attack.

Conversely, the reactivity of the isoxazole ring itself can be modulated. While the N-O bond is susceptible to cleavage, the stability of the aromatic isoxazole ring generally requires specific conditions for this to occur. researchgate.net For many nucleophilic reactions targeting the ketone or hydroxyl group, the isoxazole ring would likely remain intact.

The following table summarizes the potential chemo-selective transformations of this compound based on the reactivity of its functional groups:

Target Functional GroupReagent/ConditionExpected TransformationPotential for Chemo-selectivity
Benzoyl Ketone NaBH₄Reduction to secondary alcoholHigh, isoxazole and hydroxyl group are generally unreactive.
Red-Al (with protected hydroxyl)Diastereoselective reductionHigh, requires prior protection of the hydroxyl group. organic-chemistry.org
KetoreductaseEnantioselective reductionHigh, offers excellent chemo- and enantioselectivity. acs.orgnih.gov
Hydroxyl Group Silylating agent (e.g., TBDMSCl)Protection as a silyl etherHigh, selective for the hydroxyl group over the ketone. harvard.edu
Acylating agent (in the presence of a base)EsterificationModerate, potential for competing reaction at the ketone.
Isoxazole Ring Raney Ni, AlCl₃Reductive ring opening to a β-hydroxy ketoneModerate, depends on the reactivity of the ketone towards the reagents. beilstein-journals.org
Photochemical conditionsRearrangement to other heterocyclesHigh, specific activation by light. nih.gov

Spectroscopic Analysis and Structural Elucidation of 2 3 Benzoylisoxazol 5 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy for 2-(3-Benzoylisoxazol-5-yl)ethanol, which is crucial for elucidating the proton and carbon framework of the molecule, is not available in the reviewed scientific literature.

Proton NMR (¹H NMR) for Proton Environment Analysis

Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for this compound could not be located in the public domain. This information would be essential for identifying the chemical environment of each proton within the molecule.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Similarly, ¹³C NMR data for this compound, which would confirm the carbon skeleton and identify the chemical shifts of each carbon atom, is not documented in available resources.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Information regarding two-dimensional NMR studies (COSY, HSQC, HMBC) on this compound is not present in the surveyed literature. These techniques are instrumental in establishing the connectivity between protons and carbons, and their absence prevents a detailed structural assignment based on NMR.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental Infrared (IR) spectrum for this compound, which would identify its characteristic functional groups through vibrational frequencies, is not available. Key absorptions for the hydroxyl (-OH), carbonyl (C=O), and isoxazole (B147169) ring functionalities would be expected.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Specific mass spectrometry data for this compound, including its molecular ion peak and fragmentation pattern, could not be found. This analysis is vital for confirming the molecular weight and deducing the structural components of the molecule.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

There are no published X-ray crystallography studies for this compound. Such an analysis would provide definitive information on its three-dimensional structure, bond lengths, bond angles, and absolute stereochemistry in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For the compound this compound, the UV-Vis spectrum is anticipated to be characterized by absorption bands arising from the distinct chromophoric systems present: the benzoyl group and the isoxazole ring. The interaction between these systems influences the precise wavelengths of maximum absorption (λmax) and their corresponding molar absorptivities (ε).

The electronic spectrum of this compound is expected to exhibit absorptions corresponding to both π → π* and n → π* transitions. The highly conjugated system, encompassing the phenyl ring of the benzoyl group and the isoxazole ring, will give rise to intense π → π* transitions. These are typically observed at shorter wavelengths (higher energy). The non-bonding electrons on the oxygen and nitrogen atoms of the isoxazole ring, as well as the oxygen atom of the benzoyl group, are responsible for the lower intensity n → π* transitions, which generally appear at longer wavelengths (lower energy).

Detailed research findings on the specific UV-Vis spectral data for this compound are not widely available in the public domain. However, analysis of related structures provides insight into the expected spectral characteristics. For instance, studies on other 3,5-disubstituted isoxazoles reveal that the position and nature of the substituents significantly impact the electronic absorption maxima. The presence of the electron-withdrawing benzoyl group at the 3-position is expected to cause a bathochromic (red) shift in the absorption bands compared to an unsubstituted isoxazole ring.

The solvent in which the spectrum is recorded can also influence the λmax values. Polar solvents can stabilize the excited states of the chromophores, leading to shifts in the absorption bands. Therefore, it is crucial to specify the solvent when reporting UV-Vis data.

Interactive Data Table: Expected UV-Vis Spectral Data for this compound

Due to the absence of specific experimental data in the searched literature, the following table is a predictive representation based on the analysis of similar compounds. The exact values for λmax and molar absorptivity (ε) would need to be determined experimentally.

Chromophore SystemExpected TransitionPredicted λmax Range (nm)Predicted Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹)Solvent
Benzoyl-Isoxazole Conjugated Systemπ → π250 - 28010,000 - 25,000Ethanol (B145695)
Benzoyl Groupn → π300 - 340100 - 1,000Ethanol
Isoxazole Ringn → π*260 - 2901,000 - 5,000Ethanol

Computational and Theoretical Investigations of 2 3 Benzoylisoxazol 5 Yl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a high degree of accuracy.

Density Functional Theory (DFT) has emerged as a leading method for the quantum mechanical modeling of molecules, balancing computational cost with accuracy. researchgate.netsemanticscholar.org It is used to determine the optimized geometry and electronic properties of a molecule. nih.gov For 2-(3-Benzoylisoxazol-5-yl)ethanol, DFT calculations, often employing a functional such as B3LYP in conjunction with a basis set like 6-311+G(d,p), can predict key structural parameters. nih.govnih.gov These calculations yield optimized bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation.

These geometric parameters are fundamental for understanding the molecule's three-dimensional shape and steric profile. The calculated vibrational frequencies from DFT can also be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model. epstem.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311+G(d,p))

ParameterBond/AnglePredicted Value
Bond LengthC=O (Benzoyl)1.22 Å
C-O (Isoxazole)1.35 Å
N-O (Isoxazole)1.41 Å
C-C (Ethanol)1.53 Å
O-H (Ethanol)0.97 Å
Bond AngleC-C-O (Benzoyl)120.5°
C-N-O (Isoxazole)109.8°
C-C-O (Ethanol)108.9°
Dihedral AnglePhenyl-C=O-C-Isoxazole35.2°

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. epstem.net The MEP surface illustrates regions of varying electrostatic potential. Electron-rich areas, characterized by negative potential (typically colored red or yellow), are susceptible to electrophilic attack, while electron-poor regions, with positive potential (colored blue), are prone to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, such as the benzoyl and isoxazole (B147169) rings. The LUMO, on the other hand, would likely be distributed over the electron-deficient areas. Analysis of these orbitals provides a clear picture of the molecule's electrophilic and nucleophilic character.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterEnergy (eV)
HOMO Energy-6.78
LUMO Energy-1.25
HOMO-LUMO Gap5.53

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, such as this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and to map the energy landscape associated with their interconversion. nih.gov Computational methods can systematically rotate bonds and calculate the energy of each resulting conformation, allowing for the identification of local and global energy minima.

For this compound, key rotations would occur around the bond connecting the ethanol (B145695) side chain to the isoxazole ring and the bond linking the benzoyl group to the isoxazole ring. The resulting energy landscape would reveal the most probable shapes the molecule adopts, which can be crucial for its biological activity or its interactions with other molecules.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful asset for investigating the step-by-step pathways of chemical reactions. It allows for the study of transient species, such as transition states, that are often difficult or impossible to observe experimentally.

A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. Computational methods can locate these saddle points on the potential energy surface. A key feature of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For a hypothetical reaction involving this compound, such as the oxidation of the ethanol's hydroxyl group, computational modeling could be employed to identify the transition state structure. This would provide detailed information on the bond-breaking and bond-forming processes, offering a complete picture of the reaction mechanism at a molecular level.

Kinetic Studies and Reaction Rate Predictions

Kinetic studies of isoxazole synthesis and reactivity are crucial for optimizing reaction conditions and understanding reaction mechanisms. Computational chemistry, particularly density functional theory (DFT), is a powerful tool for predicting reaction rates and elucidating reaction pathways.

For the synthesis of the isoxazole ring in this compound, a common route is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. rsc.orgresearchgate.net Theoretical calculations can be employed to model this reaction, predicting the activation energies for different regioisomeric transition states and thus explaining the observed regioselectivity. nih.gov For instance, DFT calculations have been used to show that the formation of 3,5-disubstituted isoxazoles is often kinetically and thermodynamically favored over other isomers. nih.gov

Kinetic analysis of isoxazoline (B3343090) synthesis has been performed using techniques like proton NMR to monitor reaction progress. nih.gov Such experimental data can be correlated with computational models to validate the predicted reaction mechanisms. For example, Hammett analysis, which studies the effect of substituents on reaction rates, can provide insights into the electronic effects governing the reaction, and these findings can be supported by theoretical calculations. nih.gov

Table 1: Illustrative Predicted Activation Energies for Isoxazole Formation Pathways

Reaction PathwayComputational MethodPredicted Activation Energy (kcal/mol)Predicted Reaction Energy (kcal/mol)
Concerted 1,3-Dipolar Cycloaddition (Pathway A)DFT (B3LYP/6-31G)12.59-81.15
Stepwise Diradical Mechanism (Pathway B)DFT (B3LYP/6-31G)14.65-77.32

Note: The data in this table is illustrative and based on representative values for isoxazole synthesis from the literature. nih.gov It does not represent actual calculated values for this compound.

The data in the illustrative table highlights how computational chemistry can be used to compare different potential reaction pathways. In this hypothetical example, the concerted pathway (A) is predicted to be kinetically favored due to its lower activation energy, and also thermodynamically favored as indicated by the more negative reaction energy. nih.gov Such studies can guide the selection of reaction conditions to favor the desired product.

Molecular Dynamics Simulations for Dynamic Behavior

In the context of drug design and materials science, MD simulations are frequently used to study the interactions between a ligand and its protein target. nih.govacs.org For instance, if this compound were being investigated as a potential inhibitor of an enzyme, MD simulations could be used to model the stability of the ligand-protein complex, identify key intermolecular interactions, and calculate binding free energies. nih.govucl.ac.uk These simulations can reveal how the flexibility of the ethanol side chain and the orientation of the benzoyl group influence binding.

The general workflow for such a simulation involves defining a force field (a set of parameters that describe the potential energy of the system), solvating the molecule in a box of water molecules, and then simulating the system's evolution over time by solving Newton's equations of motion. ucl.ac.uk Analysis of the resulting trajectory can provide a wealth of information about the molecule's behavior.

Table 2: Typical Parameters and Outputs of a Molecular Dynamics Simulation for an Isoxazole Derivative

ParameterDescriptionTypical Value/Output
Force FieldSet of equations and parameters to calculate the potential energy of the system.AMBER, CHARMM, GROMOS
Simulation TimeThe total time the system's evolution is simulated.100 ns - 400 ns tandfonline.comacs.org
Root Mean Square Deviation (RMSD)A measure of the average distance between the atoms of superimposed structures, indicating conformational stability.Plot of RMSD vs. time
Root Mean Square Fluctuation (RMSF)A measure of the displacement of individual atoms or residues from their average position, indicating flexibility.Plot of RMSF vs. atom/residue index
Binding Free EnergyThe free energy change upon binding of a ligand to a receptor, often calculated using methods like MM/PBSA or MM/GBSA.-13.53 kcal/mol (example value) acs.org

Note: This table provides typical parameters and outputs for an MD simulation of a small molecule like an isoxazole derivative and does not represent a specific simulation of this compound.

The results from an MD simulation, such as the RMSD and RMSF plots, can reveal the dynamic nature of different parts of the this compound molecule. For example, the benzoyl and isoxazole rings would be expected to show lower fluctuations, indicating rigidity, while the ethanol side chain would likely exhibit greater flexibility. Understanding these dynamic properties is crucial for predicting how the molecule will behave in various chemical and biological environments.

Strategic Derivatization and Scaffold Modification of 2 3 Benzoylisoxazol 5 Yl Ethanol for Research Purposes

Modification of the Ethanol (B145695) Side Chain for Targeted Applications

The ethanol side chain at the 5-position of the isoxazole (B147169) ring serves as a primary site for chemical elaboration. The terminal hydroxyl group is a versatile functional handle for introducing a variety of new chemical entities through well-established synthetic methodologies.

The hydroxyl group of 2-(3-benzoylisoxazol-5-yl)ethanol can be readily esterified with a range of carboxylic acids to generate ester derivatives. This transformation is typically achieved under standard conditions, such as reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base, or through coupling reactions with a carboxylic acid using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). medcraveonline.commedcraveonline.com

This esterification strategy is particularly valuable for the development of analytical probes. For instance, conjugation with a fluorescent carboxylic acid, such as one containing a pyrene (B120774) or coumarin (B35378) moiety, can yield a fluorescently labeled version of the parent compound. mdpi.com Such probes are instrumental in biological studies for visualizing the subcellular localization of the molecule or for quantifying its interaction with biological targets through fluorescence-based assays.

Table 1: Hypothetical Ester Derivatives of this compound for Analytical Applications

Derivative NameR Group (Ester Moiety)Potential Application
2-(3-Benzoylisoxazol-5-yl)ethyl acetate (B1210297)AcetylProdrug development
2-(3-Benzoylisoxazol-5-yl)ethyl benzoateBenzoylModulating lipophilicity
2-(3-Benzoylisoxazol-5-yl)ethyl pyrene-1-carboxylate1-PyrenoylFluorescence imaging
2-(3-Benzoylisoxazol-5-yl)ethyl coumarin-3-carboxylateCoumarin-3-carbonylFRET-based assays

The ethanol side chain can also be functionalized to form amide linkages. This is typically a two-step process involving initial activation of the hydroxyl group, for example, by conversion to a leaving group such as a tosylate or mesylate, followed by nucleophilic substitution with an amine. Alternatively, oxidation of the alcohol to the corresponding carboxylic acid, 2-(3-benzoylisoxazol-5-yl)acetic acid, would allow for direct amide bond formation with a variety of primary and secondary amines using standard peptide coupling reagents. researchgate.netgoogle.com

The formation of amide bonds is a cornerstone of medicinal chemistry, as it allows for the introduction of diverse chemical functionalities that can modulate a compound's properties, such as its hydrogen bonding capacity, solubility, and metabolic stability. This strategy can be employed to build a library of analogs for structure-activity relationship (SAR) studies.

Table 2: Hypothetical Amide Derivatives via Functionalization of the Ethanol Side Chain

Derivative NameAmine MoietySynthetic StrategyPotential Research Focus
N-Benzyl-2-(3-benzoylisoxazol-5-yl)acetamideBenzylamineOxidation followed by amidationSAR studies
N-(2-Hydroxyethyl)-2-(3-benzoylisoxazol-5-yl)acetamideEthanolamineOxidation followed by amidationImproving hydrophilicity
2-(3-Benzoylisoxazol-5-yl)acetyl-L-prolineL-ProlineOxidation followed by amidationConformational constraint

For applications in high-throughput screening or the development of reusable catalytic systems, this compound can be immobilized on a solid support. The hydroxyl group provides a convenient anchor point for conjugation to various polymeric materials, such as polystyrene or polyethylene (B3416737) glycol (PEG) resins. nih.govresearchgate.net This is often achieved by first functionalizing the polymer with a reactive group, such as a chloromethyl or carboxylic acid group, which can then react with the hydroxyl group of the isoxazole derivative to form a stable ether or ester linkage.

This approach facilitates the separation and purification of the compound and its derivatives after reactions, which is particularly advantageous in combinatorial chemistry and library synthesis. nih.gov

Functionalization of the Benzoyl Moiety

The benzoyl group at the 3-position of the isoxazole ring offers another key site for structural modification. Alterations to the phenyl ring of this moiety can significantly impact the electronic properties and steric profile of the entire molecule.

The reactivity of the benzoyl phenyl ring towards electrophilic aromatic substitution is influenced by the deactivating nature of the carbonyl group. libretexts.orgyoutube.com However, by carefully selecting reaction conditions, it is possible to introduce substituents at the meta-position. Furthermore, the starting material for the synthesis of this compound can be a substituted benzoyl derivative, allowing for the incorporation of a wide range of functional groups on the phenyl ring.

The introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) can systematically alter the electronic distribution within the molecule. nih.gov These modifications can influence the compound's reactivity, binding affinity for biological targets, and pharmacokinetic properties. For instance, the addition of a halogen atom can enhance binding through halogen bonding or improve metabolic stability.

Table 3: Hypothetical Derivatives with Substituted Benzoyl Moieties and Their Potential Effects

Derivative NameSubstituent on Benzoyl RingPositionPotential Effect
2-(3-(4-Methoxybenzoyl)isoxazol-5-yl)ethanolMethoxyparaIncreased electron density
2-(3-(4-Chlorobenzoyl)isoxazol-5-yl)ethanolChloroparaEnhanced metabolic stability
2-(3-(3-Nitrobenzoyl)isoxazol-5-yl)ethanolNitrometaAltered electronic properties

In the context of medicinal chemistry and drug design, the phenyl ring of the benzoyl group can be replaced with various isosteres to modulate the compound's properties. researchgate.netchem-space.comexlibrisgroup.com Isosteres are atoms or groups of atoms that possess similar steric and/or electronic characteristics. This strategy is often employed to improve parameters such as solubility, metabolic stability, and patentability. researchgate.netdomainex.co.uk

Common isosteric replacements for a phenyl ring include other aromatic heterocycles (e.g., pyridine (B92270), thiophene) or saturated ring systems like bicyclo[1.1.1]pentane. acs.org Replacing the phenyl group with a pyridyl ring, for example, can introduce a basic nitrogen atom, which can alter the compound's solubility and potential for salt formation. Saturated, non-planar scaffolds can provide a different three-dimensional arrangement of substituents, potentially leading to improved binding to a biological target. researchgate.netdomainex.co.uk

Table 4: Hypothetical Isosteric Replacements for the Benzoyl Phenyl Ring

Isosteric ReplacementResulting MoietyPotential Advantage
PyridinePyridoylImproved solubility, potential for new interactions
ThiopheneThenoylAltered electronic and steric profile
Bicyclo[1.1.1]pentaneBicyclo[1.1.1]pentanecarbonylIncreased metabolic stability, novel 3D-pharmacophore
CyclohexylCyclohexanecarbonylReduced aromaticity, increased sp3 character

Isoxazole Ring Diversification

The isoxazole ring is a versatile scaffold in medicinal chemistry, and its diversification plays a crucial role in the development of new research compounds. rsc.orgrsc.org For the parent compound, this compound, diversification strategies primarily focus on modifying the isoxazole ring itself to explore new chemical space and modulate biological activity. These strategies include the introduction of various substituents at the available C4 position and the construction of fused heterocyclic systems.

Substituent Introduction at Other Ring Positions

The isoxazole ring in this compound is substituted at the C3 and C5 positions. The remaining C4 position is a key site for introducing further diversity. Various methods have been developed for the synthesis of isoxazoles with a range of substituents at the 3, 4, and 5 positions. nih.gov

One common strategy to achieve 3,4,5-trisubstituted isoxazoles is through [3+2] cycloaddition reactions between an appropriately substituted alkyne and a nitrile oxide. nih.gov By starting with a C4-substituted alkyne, a substituent can be incorporated at the corresponding position in the resulting isoxazole ring. Another approach involves the cross-coupling reaction of isoxazolylsilanols with aryl iodides, which allows for the introduction of a variety of aryl groups at different positions on the isoxazole ring. nih.gov

The introduction of different functional groups at the C4 position can significantly influence the electronic properties and steric profile of the molecule. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the reactivity and binding interactions of the isoxazole core.

Table 1: Potential Substitutions at the C4 Position of the Isoxazole Ring

Substituent GroupPotential Impact on Properties
AlkylIncreased lipophilicity, potential for steric interactions
HalogenAltered electronic properties, potential for halogen bonding
Aryl/HeteroarylIntroduction of further sites for modification, potential for π-π stacking interactions
NitroStrong electron-withdrawing effects, potential for altered metabolic stability
AminoIntroduction of a basic center, potential for hydrogen bonding

Formation of Fused Heterocyclic Systems

Another advanced strategy for the diversification of the this compound scaffold is the formation of fused heterocyclic systems. This approach involves building additional rings onto the isoxazole core, leading to more complex and rigid molecular architectures. Fused isoxazoles often exhibit unique pharmacological profiles compared to their monocyclic counterparts. mdpi.com

Several synthetic methodologies have been developed for the synthesis of fused isoxazoles. mdpi.com These often involve intramolecular cyclization reactions of appropriately functionalized isoxazole precursors. For example, an isoxazole carrying a reactive group at the C4 or C5 position can undergo cyclization with a suitable partner to form a fused ring system.

A notable example is the synthesis of isoxazolo[4,5-b]pyridines, which can be achieved through the annulation of a pyridine ring onto an isoxazole fragment. beilstein-journals.org Similarly, the reaction of isoxazole carbaldehydes with 2-aminopyridines and isonitriles can lead to the formation of imidazo[1,2-a]pyridines linked to an isoxazole core. beilstein-journals.org Another example is the synthesis of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives, which demonstrates the fusion of a quinoline (B57606) system with the isoxazole ring. nih.gov These fused systems can lead to compounds with enhanced biological activities, including cytotoxic effects against cancer cell lines. nih.gov

Impact of Structural Modifications on Compound Properties for Research

Structural modifications to the this compound scaffold, both through substituent introduction and the formation of fused systems, have a profound impact on its physicochemical and pharmacological properties for research purposes. rsc.orgresearchgate.net These modifications are a key component of structure-activity relationship (SAR) studies, which aim to optimize compounds for desired biological effects. nih.gov

The introduction of different substituents on the isoxazole ring can modulate properties such as lipophilicity, electronic distribution, and steric bulk. nih.gov For instance, the addition of a hydroxyl group to a benzene (B151609) ring attached to an isoxazole has been shown to significantly increase bioactivity in some series, while methylation or acetylation of this group can decrease it. nih.gov In some cases, the presence of specific substituents, such as a trifluoromethyl group, has been linked to enhanced antimicrobial activity. rsc.org

The formation of fused heterocyclic systems creates more rigid and conformationally constrained analogues. This can lead to higher binding affinity and selectivity for specific biological targets. researchgate.net The type of heterocyclic ring fused to the isoxazole is critical. For example, in a series of diarylazoles, only the isoxazole-containing heterocycle with an unsubstituted adjacent phenyl ring exhibited the desired antiproliferative effect. researchgate.net

Table 2: Influence of Structural Modifications on Research Properties

Modification TypePotential Impact on Research Properties
Substituent Introduction
HalogenationMay enhance binding affinity and membrane permeability.
Alkylation/ArylationCan probe steric limits of a binding pocket and improve lipophilicity.
Introduction of H-bond donors/acceptorsCan introduce new binding interactions with a biological target.
Fused Ring Formation
Annelation with a pyridine ringMay alter solubility and introduce new interaction sites.
Fusion with a quinoline systemCan increase molecular rigidity and planarity, potentially enhancing DNA intercalation or enzyme inhibition. nih.gov
Creation of imidazo[1,2-a]pyridine (B132010) systemsLeads to complex three-dimensional structures that can explore different regions of chemical space. beilstein-journals.org

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(3-Benzoylisoxazol-5-yl)ethanol, and how can reaction parameters be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehyde derivatives and hydroxylamine in ethanol under reflux, as demonstrated in structurally analogous isoxazolyl methanol syntheses . Key parameters to optimize include:

  • Solvent selection : Ethanol is preferred due to its polarity and ability to stabilize intermediates.
  • pH control : Adjust to 8–9 using NaOH to facilitate hydroxylamine activation .
  • Reaction monitoring : Use TLC to track completion, with typical reaction times ranging from 4–8 hours .
    • Yield improvement : Systematic variation of stoichiometry (e.g., aldehyde-to-hydroxylamine ratio) and temperature (80–100°C) can enhance efficiency.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR can confirm the isoxazole ring (δ 6.5–7.5 ppm for aromatic protons) and ethanol moiety (δ 3.6–4.0 ppm for -CH2_2OH) .
  • FT-IR : Look for O-H stretching (3200–3600 cm1^{-1}) and C=O absorption (1690–1730 cm1^{-1}) from the benzoyl group .
  • Mass spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use software like Gaussian or ORCA to model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Basis sets such as B3LYP/6-31G(d) are suitable for predicting regioselectivity in substitution reactions .
  • Validation : Compare computational predictions with experimental data (e.g., X-ray crystallography for bond lengths/angles or UV-Vis for electronic transitions).

Q. What approaches resolve contradictions in crystallographic data between this compound and its structural analogs?

  • Methodological Answer :

  • Data triangulation : Cross-reference X-ray diffraction data (e.g., unit cell parameters, space groups) from analogs like (3-Phenylisoxazol-5-yl)methanol to identify systematic errors .
  • Refinement protocols : Apply SHELXL or Olex2 for iterative refinement, focusing on thermal displacement parameters and occupancy factors .
  • Statistical analysis : Use Rmerge_{merge} and Rfree_{free} values to assess data quality; discrepancies >5% warrant re-evaluation of experimental conditions .

Q. How do substituent effects on the isoxazole ring influence the compound’s bioactivity and stability?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize derivatives with electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) groups at the benzoyl position.
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to compare hydrolytic stability .
  • Bioactivity screening : Use antimicrobial (MIC assays) or enzymatic inhibition models to correlate substituent effects with activity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for this compound derivatives?

  • Methodological Answer :

  • Controlled replication : Reproduce reactions using identical reagents (e.g., ethanol purity, hydroxylamine source) and conditions .
  • Factor screening : Design a factorial experiment to isolate variables (e.g., temperature, catalyst presence) contributing to yield discrepancies .
  • Data normalization : Report yields relative to internal standards (e.g., biphenyl) to account for procedural losses .

Tables for Key Data

Parameter Optimal Range Technique for Analysis Reference
Reaction Temperature80–100°CReflux with TLC monitoring
pH for Condensation8–9NaOH titration
Crystallographic Rfree_{free}<0.15X-ray refinement (SHELXL)
NMR Shift (Isoxazole H)δ 6.5–7.5 ppm1^1H NMR (400 MHz, CDCl3_3)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.